Oxabolone cipionate is the C17β cypionate ester and a prodrug of [DB01500]. A synthetic anabolic-androgenic (AAS) steroid, it is a derivative of 19-nortestosterone (nandrolone). It is considered as a performance enhancing drug thus is prohibited from use in sports.
Oxabolone cipionate
CAS No.: 1254-35-9
Cat. No.: VC20955102
Molecular Formula: C26H38O4
Molecular Weight: 414.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1254-35-9 |
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Molecular Formula | C26H38O4 |
Molecular Weight | 414.6 g/mol |
IUPAC Name | [(8R,9S,10R,13S,14S,17S)-4-hydroxy-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
Standard InChI | InChI=1S/C26H38O4/c1-26-15-14-18-17-9-11-22(27)25(29)20(17)8-7-19(18)21(26)10-12-23(26)30-24(28)13-6-16-4-2-3-5-16/h16-19,21,23,29H,2-15H2,1H3/t17-,18-,19-,21+,23+,26+/m1/s1 |
Standard InChI Key | KHKDIUPVDIEHAH-KXLSUQFWSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CC[C@H]35)O |
SMILES | CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CCC35)O |
Canonical SMILES | CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CCC35)O |
Introduction
Chemical Properties and Structure
Structural Characteristics
Oxabolone cipionate possesses several key structural features that define its pharmacological activity:
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It is derived from the 19-nortestosterone (nandrolone) backbone, lacking the C19 methyl group found in testosterone
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It contains a 4-hydroxy substitution on the A-ring of the steroid nucleus
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The 17β position features a cypionate (cyclopentylpropionate) ester group
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The compound maintains the 3-keto functional group characteristic of active androgens
This specific structural configuration contributes to its binding affinity for the androgen receptor and its pharmacological effects.
Physical and Chemical Properties
Oxabolone cipionate is characterized by the following physical and chemical properties:
Synthesis and Manufacturing
The synthesis of oxabolone cipionate typically involves a two-step process:
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Oxidation: Conversion of 19-nortestosterone to form 4-hydroxy-19-nortestosterone (oxabolone)
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Esterification: Reaction of 4-hydroxy-19-nortestosterone with cypionic acid in the presence of an acid catalyst to form oxabolone cipionate
Industrial production methods include optimization for higher yields and purity, with additional purification steps such as recrystallization and chromatography to ensure pharmaceutical-grade standards.
Pharmacological Profile
Mechanism of Action
Oxabolone cipionate functions primarily as a prodrug, requiring biotransformation to exert its pharmacological effects . Upon administration:
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The compound undergoes enzymatic hydrolysis, cleaving the cypionate ester group to release the active steroid oxabolone (4-hydroxy-19-nortestosterone)
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The parent compound, oxabolone, then binds to androgen receptors (AR, NR3C4) with high affinity
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This androgen receptor activation initiates gene transcription, leading to anabolic and androgenic effects
The 4-hydroxy substitution and absence of the C19 methyl group contribute to its enhanced anabolic-to-androgenic ratio compared to testosterone.
Absorption and Distribution
Oxabolone cipionate is administered via intramuscular injection, which allows for depot formation and sustained release into the bloodstream . The lipophilic cypionate ester promotes tissue retention and slow release from the injection site, extending the compound's duration of action .
Metabolism
The metabolic pathway of oxabolone cipionate involves several key steps:
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Initial hydrolysis of the cypionate ester to produce the active compound oxabolone
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Subsequent metabolism of oxabolone primarily to 4-Hydroxyestr-4-en-3,17-dione (M2), which is the most abundant metabolite, formed via oxidation of the 17-hydroxyl group
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Formation of 4-Hydroxyestran-3,17-dione (M1) through reduction of the A-ring double bond combined with oxidation of the 17-hydroxyl group
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Development of three isomeric metabolites: 3α,4-dihydroxy-5α-estran-17-one, 3α,4-dihydroxy-5β-estran-17-one, and 3β,4-dihydroxy-5α-estran-17-one
These metabolic transformations are critical for doping control, as they produce detectable markers in urine samples .
Excretion
Elimination of oxabolone cipionate follows a biphasic pattern:
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Initial slow elimination on the first day following administration
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A subsequent rapid excretion phase, with maximum urinary levels observed on the fifth day post-administration
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The compound and its metabolites are primarily excreted in urine, where they can be detected for doping control purposes
Therapeutic Applications and Clinical Pharmacology
Pharmacological Effects
The primary pharmacological effects of oxabolone cipionate include:
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Anabolic effects: Promotion of protein synthesis, nitrogen retention, and muscle growth
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Androgenic effects: Development and maintenance of secondary sexual characteristics
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Erythropoietic effects: Stimulation of red blood cell production
These effects are mediated through androgen receptor activation and subsequent gene expression changes .
Regulatory Status and Doping Considerations
Anti-Doping Regulations
Oxabolone cipionate is explicitly prohibited in competitive sports by the World Anti-Doping Agency (WADA) . The compound is included on WADA's list of prohibited substances due to its performance-enhancing properties . Detection methods for doping control focus on identifying its characteristic metabolites in urine samples, particularly 4-hydroxy metabolites such as 4-hydroxyestr-4-ene-3,17-dione.
Legal and Pharmaceutical Status
The compound has been marketed for medical use in some countries, unlike its parent compound oxabolone which was never commercially marketed . Its regulatory classification varies by country, but it is generally controlled as an anabolic steroid.
Related Compounds and Structural Analogs
Chemical Relationships
Oxabolone cipionate exists within a family of related anabolic steroids. Key structural analogs include:
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Oxabolone (4-hydroxy-19-nortestosterone): The parent compound without the cipionate ester
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Methylhydroxynandrolone (4-hydroxy-17α-methyl-19-nortestosterone): The 17α-methylated analog of oxabolone
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Oxymesterone (4-hydroxy-17α-methyltestosterone): The 17α- and 19-methylated derivative of oxabolone These structural relationships demonstrate the systematic modifications employed in steroid pharmacology to alter pharmacokinetic and pharmacodynamic properties.
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